molecular formula C17H20N2O3S B5673403 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine

1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine

Cat. No. B5673403
M. Wt: 332.4 g/mol
InChI Key: XCESGDLNOWOAEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine derivatives involves complex chemical reactions. Wu Qi (2014) synthesized a series of novel piperazine derivatives through a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. The reaction conditions were optimized to achieve a yield of 75% at 25°C using acetonitrile as solvent and triethylamine as acid acceptor (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine and its derivatives has been elucidated through various spectroscopic methods. For instance, the crystal structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography, showing it crystallizes in a monoclinic system with detailed metrics provided by Berredjem et al. (2010) (Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to a wide range of potential applications. Tung (1957) prepared 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides for testing against schistosomiasis in experimental animals infected with Schistosoma Japonica (Y. Tung, 1957).

Physical Properties Analysis

The physical properties of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine derivatives, such as melting points and solubility, are critical for understanding their potential applications. Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4- t-butyl-phenyl)-methyl]piperazin, highlighting its potential as an antioxidant based on its physical properties and IC50 values (S. Y. Prabawati, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in the utility of piperazine derivatives. Microwave-assisted synthesis techniques have been employed for rapid generation of compounds like B-355252, which shows enhancement of nerve growth factor's ability to stimulate neurite outgrowths, demonstrating the compound's chemical reactivity and application potential (Alfred L Williams et al., 2010).

properties

IUPAC Name

1-methyl-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-18-11-13-19(14-12-18)23(20,21)17-9-7-16(8-10-17)22-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCESGDLNOWOAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-phenoxyphenyl)sulfonylpiperazine

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